Mass Spectrometric Differentiation: Atazanavir-d9 MRM Transition Versus Atazanavir-d6
Atazanavir-d9 provides a distinct mass-to-charge (m/z) transition of 714.9 → 167.9 for multiple reaction monitoring (MRM) in UPLC-ESI-MS/MS analysis [1]. In comparison, the Atazanavir-d6 internal standard, which contains six deuterium substitutions, demonstrates an MRM transition of m/z 711.2 → 168.0 under similar analytical conditions [2]. This 3.7 m/z difference in the precursor ion enables unambiguous chromatographic resolution and spectrometric differentiation between these two deuterated analogs when used in multiplexed assays.
| Evidence Dimension | Precursor ion m/z in MRM transition |
|---|---|
| Target Compound Data | 714.9 m/z (Atazanavir-d9) |
| Comparator Or Baseline | 711.2 m/z (Atazanavir-d6) |
| Quantified Difference | 3.7 m/z difference |
| Conditions | UPLC-ESI-MS/MS; MRM mode; human plasma matrix |
Why This Matters
This mass difference confirms that Atazanavir-d9 and Atazanavir-d6 are not analytically interchangeable; method validation with one deuterated variant does not extend to the other without full revalidation, making procurement decisions dependent on the specific internal standard specified in the target analytical protocol.
- [1] Kota A, Valli MVK. A Validated Forced Degradation Method for Characterization of Atazanavir Degradants by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. 2021;12(2):1320-1331. doi:10.13040/IJPSR.0975-8232.12(2).1320-31. View Source
- [2] Mishra T, Shrivastav PS. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS. The Scientific World Journal. 2014;2014:482693. doi:10.1155/2014/482693. View Source
